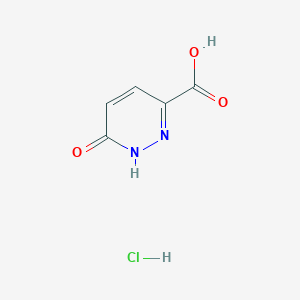

![molecular formula C21H17N3O3 B2992844 2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol CAS No. 899984-93-1](/img/structure/B2992844.png)

2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives involves the coupling of intermediates with ethoxycarbonylphenyl-boronic acid through Suzuki reaction . The intermediate is then coupled with 2,5-difluorobenzyl through Miyaura borylation reaction and Suzuki reaction in sequence in one pot .Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively. For example, the crystallographic data for a related compound was deposited at the Cambridge Crystallographic Data Centre . The data included information about the unit cell parameters, the number of reflections, and the residual electron density peaks .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives involved a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, compound C03, a pyrazolo[3,4-b]pyridine derivative, possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .Aplicaciones Científicas De Investigación

Cancer Therapeutics

Compounds with similar structures have been investigated for their potential as CDK2 inhibitors . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. Derivatives of this compound class have shown significant cytotoxic activities against various cancer cell lines, including breast and colorectal cancers .

Anticancer Activity Enhancement

The pyrazolo[3,4-b]pyridine derivatives, which are structurally related to the compound , have been synthesized and evaluated for their activity to inhibit TRKA . TRKA is associated with cell proliferation and differentiation, and its inhibition is crucial in cancer treatment. These derivatives have shown potential in enhancing the efficacy of cancer therapeutics.

Biochemical Research

In biochemical research, similar compounds have been used to study the TRKs (tropomyosin receptor kinases), which are important for understanding cell proliferation, differentiation, and survival . The insights gained from such studies can lead to the development of new cancer treatments.

Pharmacological Applications

The compound’s framework is found in molecules that have shown a range of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor effects . This suggests that the compound could be a valuable synthon in the development of new drugs with these properties.

Chemical Research

Derivatives of this compound have been explored as potential inhibitors of nucleotide pyrophosphatase , an enzyme involved in various pathological disorders. Inhibiting this enzyme can be beneficial in treating diseases like osteoarthritis and type 2 diabetes.

Antifibrotic Activity

Compounds with similar structures have demonstrated better anti-fibrotic activity than some existing medications on certain cell lines . This indicates a potential application in treating fibrotic diseases.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 1 (MAPK1) . MAPK1 is a serine/threonine kinase which acts as an essential component of the MAP kinase signal transduction pathway .

Mode of Action

It is known that it interacts with its target, mapk1, and potentially alters its enzymatic activity .

Biochemical Pathways

The compound is involved in the MAP kinase signal transduction pathway . This pathway plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .

Result of Action

Given its target, it may influence cellular processes such as cell growth and apoptosis .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)benzene-1,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c25-14-7-8-19(26)16(10-14)17-11-18-15-5-1-2-6-20(15)27-21(24(18)23-17)13-4-3-9-22-12-13/h1-10,12,18,21,25-26H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELCPNMSNQTBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992763.png)

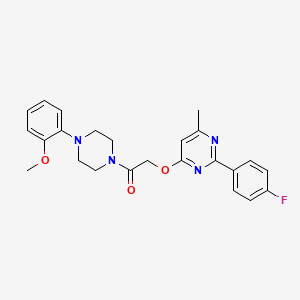

![{[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate](/img/structure/B2992767.png)

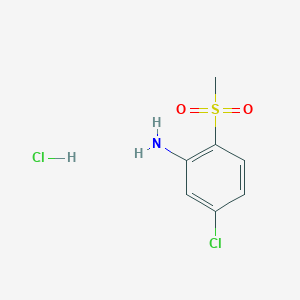

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-2,2-dimethyl-5-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2992769.png)

![2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid](/img/structure/B2992771.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(dimethylamino)benzamide](/img/structure/B2992772.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2992774.png)

![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(2-methylphenyl)urea](/img/structure/B2992776.png)

![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2992778.png)

![1-benzyl-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B2992779.png)

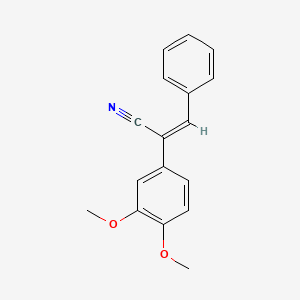

![Methyl 4-amino-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2992782.png)